3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to a class of compounds known as thiazolopyrimidines . Thiazolopyrimidines have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory activities .
Synthesis Analysis
Thiazolopyrimidines can be synthesized through various methods. One of the most common methods involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis
Thiazolopyrimidines possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of intermediate product .Physical and Chemical Properties Analysis
The IR spectrum of a similar thiazolopyrimidine derivative showed peaks at 2935 (CH3), 1712 (C=O), 1622 (C=C), 1589–1604 (C=C arom), and 1499 (C=N) . The 1H NMR spectrum also provided information about the hydrogen atoms in the molecule .Mechanism of Action
While the specific mechanism of action for “3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not mentioned in the search results, thiazolopyrimidines are known to exhibit a wide range of biological activities. For instance, some thiazolopyrimidines have been found to inhibit DNA and RNA synthesis or cause DNA damage via the inhibition of Topo I or Topo II .
Safety and Hazards
While specific safety and hazard information for “3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available in the search results, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some thiazolopyrimidines have shown significant cytotoxicity .
Future Directions
Thiazolopyrimidines, including “3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their moieties can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . This makes them a promising area for future research and development.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-28-15-6-4-5-13(9-15)17-12-31-22-23-11-16(21(27)25(17)22)20(26)24-14-7-8-18(29-2)19(10-14)30-3/h4-12H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLNDABUNWVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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